molecular formula C10H8O3S B11774854 Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate CAS No. 314725-16-1

Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate

Cat. No.: B11774854
CAS No.: 314725-16-1
M. Wt: 208.24 g/mol
InChI Key: BAUPXKYYZZTLHF-UHFFFAOYSA-N
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Description

Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate (CAS 314725-16-1) is a high-value benzo[b]thiophene derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C10H8O3S and a molecular weight of 208.23 g/mol, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules . The benzo[b]thiophene core is a privileged structure in drug discovery, known for conferring a wide range of biological activities. Research into similar structural analogues has demonstrated potent pharmacological properties, including significant antimicrobial and anti-inflammatory activities . These compounds are frequently investigated for their cytotoxic effects, with studies indicating potential mechanisms of action that involve DNA alkylation, which can enhance reactivity and selectivity towards specific cellular targets . This makes this compound a versatile building block for constructing more complex molecules aimed at oncology research. Furthermore, the structure-activity relationships (SAR) of related compounds highlight that substituents on the benzo[b]thiophene core, particularly at the 7-position, are critical for modulating biological efficacy and influencing DNA binding through noncovalent interactions . This compound is offered strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, noting the associated hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

methyl 7-hydroxy-1-benzothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUPXKYYZZTLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)C=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Mercaptoacrylic Acid Derivatives

This method, adapted from classical benzo[b]thiophene syntheses, involves condensing a hydroxy-substituted benzaldehyde with rhodanine (2-thioxo-4-thiazolidinone) to form a benzylidene rhodanine intermediate. Alkaline hydrolysis of this intermediate yields a mercaptoacrylic acid, which undergoes cyclization with iodine or chlorine to form the benzo[b]thiophene core. For the 7-methoxy derivative, o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is condensed with rhodanine under basic conditions (Scheme 1). Subsequent hydrolysis with aqueous NaOH liberates the mercaptoacrylic acid, which cyclizes in the presence of iodine in 1,4-dioxane. Decarboxylation with copper-quinoline at elevated temperatures affords the methyl ester after esterification.

Key Conditions :

  • Rhodanine condensation: NaOMe/MeOH, reflux (12–24 h).

  • Cyclization: I₂ in 1,4-dioxane, 80–100°C (8–12 h).

  • Decarboxylation: Cu powder in quinoline, 200–220°C (2–4 h).

Newman-Kwart Rearrangement Approach

An alternative route employs the Newman-Kwart rearrangement to introduce the thiol group ortho to a methoxy substituent. Starting from 2-methoxycarbonylthiophene, reaction with dimethylthiocarbamoyl chloride forms a thiocarbamate, which undergoes thermal rearrangement to a thiolcarbamate. Hydrolysis with NaOH releases the thiol, which cyclizes with γ-butyrolactone under acidic conditions (BF₃·MeOH) to form the benzo[b]thiophene skeleton. Esterification with methanol in the presence of H₂SO₄ yields the methyl ester.

Key Conditions :

  • Newman-Kwart rearrangement: 180–200°C, inert atmosphere (4–6 h).

  • Cyclization: BF₃·MeOH, 0–25°C (12–24 h).

Demethylation to Methyl 7-Hydroxybenzo[b]thiophene-5-Carboxylate

BBr₃-Mediated Demethylation

The most reliable method for converting the 7-methoxy group to a hydroxy group involves boron tribromide (BBr₃), a strong Lewis acid. The methoxy precursor is dissolved in anhydrous dichloromethane (DCM) under nitrogen, and BBr₃ is added dropwise at –78°C. The reaction is warmed to room temperature and stirred for 12–24 h. Quenching with ice-cold water followed by extraction with ethyl acetate isolates the product, which is purified via recrystallization or chromatography.

Reaction Optimization :

  • Solvent : Anhydrous DCM or CHCl₃ (prevents side reactions).

  • Temperature : –78°C to 25°C (prevents over-dealkylation).

  • Yield : 70–85% (reported for analogous compounds).

Alternative Demethylation Methods

While less common, other methods include:

  • HBr/AcOH : Heating with 48% HBr in acetic acid (100°C, 6 h), though this risks ester hydrolysis.

  • TMSI (Trimethylsilyl Iodide) : Selective demethylation under milder conditions (CH₂Cl₂, 25°C, 8 h), but requires rigorous anhydrous conditions.

Reaction Optimization and Conditions

Critical Parameters for Cyclization

  • Base Selection : NaOMe over NaOH for rhodanine condensation to minimize ester saponification.

  • Cyclization Agent : I₂ vs. Cl₂; iodine offers better regioselectivity for 7-substitution.

Analytical Characterization

Property Methyl 7-Methoxybenzo[b]thiophene-5-carboxylate This compound
Molecular Formula C₁₁H₁₀O₃SC₁₀H₈O₃S
Molecular Weight 222.26 g/mol208.23 g/mol
SMILES COC1=C2C(=CC(=C1)C(=O)OC)C=CS2O=C(C1=CC(O)=C2C(C=CS2)=C1)OC
Key IR Bands 1720 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O)1680 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (O-H)
¹H NMR (CDCl₃) δ 3.90 (s, 3H, OCH₃), δ 8.10 (s, 1H, Ar-H)δ 5.20 (s, 1H, OH), δ 8.05 (s, 1H, Ar-H)

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-hydroxybenzo[b]thiophene-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often includes binding to active sites or modulating signaling pathways.

Comparison with Similar Compounds

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate

  • Molecular Formula : C₁₃H₁₂O₆S
  • Molecular Weight : 296.29 g/mol
  • Key Features : Contains a 4,7-dioxo-4,7-dihydro backbone, a methyl group at position 3, and an ethyl ester at position 2.
  • Physical Properties : Melting point of 153–156°C; IR bands at 1777 cm⁻¹ (acetyloxy) and 1715 cm⁻¹ (ester carbonyl) .
  • Differences : The presence of two ketone groups and an ethyl ester increases polarity compared to the target compound. The dihydro structure may reduce aromatic stability, influencing reactivity in substitution reactions.

Ethyl 7-Methoxy-5-Methylbenzo[b]thiophene-2-Carboxylate

  • Molecular Formula : C₁₃H₁₄O₃S
  • Molecular Weight : 250.31 g/mol
  • Key Features : Methoxy group at position 7 and methyl group at position 5.
  • Physical Properties: No melting point reported; GHS hazard warnings include skin/eye irritation (H315, H319) .
  • Differences: Methoxy substitution enhances lipophilicity compared to the hydroxy group in the target compound.

Methyl 5-Aminobenzo[b]thiophene-2-Carboxylate

  • Molecular Formula: C₁₀H₉NO₂S
  • Molecular Weight : 207.25 g/mol
  • Key Features: Amino group at position 5 instead of hydroxy.
  • Differences: The amino group introduces basicity and nucleophilic reactivity, enabling participation in coupling reactions (e.g., amide bond formation). This contrasts with the hydroxy group’s role in hydrogen bonding and acidity.

Methyl 7-Hydroxybenzo[d][1,3]dioxole-5-Carboxylate

  • Molecular Formula : C₉H₈O₅
  • Molecular Weight : 196.16 g/mol
  • Key Features : Benzo[d][1,3]dioxole ring system instead of benzo[b]thiophene.
  • Physical Properties : Melting point of 178°C; boiling point 354.7°C .
  • Differences : The dioxole ring replaces the thiophene sulfur with oxygen, altering electronic properties (e.g., increased electron density). This structural shift may enhance stability in oxidative environments but reduce sulfur-specific interactions.

7-Methoxy-5-Methylbenzo[b]thiophene

  • Molecular Formula : C₁₀H₁₀OS
  • Molecular Weight : 178.25 g/mol
  • Key Features : Lacks the carboxylate ester and hydroxy group.
  • Downstream Applications : Used to synthesize BAY-1163877, a pharmaceutical candidate .
  • This makes it more suitable as an intermediate in drug synthesis.

7-Hydroxybenzo[a]pyrene

  • Molecular Formula : C₂₀H₁₂O
  • Molecular Weight : 268.31 g/mol
  • Key Features : Polycyclic aromatic hydrocarbon (PAH) with a hydroxy group.
  • Toxicity : Classified as hazardous (H302, H315) due to estrogenic metabolite formation .
  • Differences: The extended aromatic system and lack of a thiophene ring distinguish it from the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications/Notes
Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate C₁₀H₈O₃S 208.04 7-OH, 5-COOCH₃ 188–191 Pharmaceutical intermediates
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate C₁₃H₁₂O₆S 296.29 4,7-dioxo, 3-CH₃, 2-COOCH₂CH₃ 153–156 Synthetic precursor for acetylated derivatives
Ethyl 7-methoxy-5-methylbenzo[b]thiophene-2-carboxylate C₁₃H₁₄O₃S 250.31 7-OCH₃, 5-CH₃, 2-COOCH₂CH₃ N/A Lipophilic drug candidate
Methyl 5-aminobenzo[b]thiophene-2-carboxylate C₁₀H₉NO₂S 207.25 5-NH₂, 2-COOCH₃ N/A Nucleophilic coupling reactions
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate C₉H₈O₅ 196.16 7-OH, 5-COOCH₃, dioxole ring 178 Materials science applications
7-Methoxy-5-methylbenzo[b]thiophene C₁₀H₁₀OS 178.25 7-OCH₃, 5-CH₃ N/A Intermediate for BAY-1163877
7-Hydroxybenzo[a]pyrene C₂₀H₁₂O 268.31 Polycyclic hydroxy-PAH N/A Environmental pollutant

Key Findings and Implications

  • Substituent Effects: Hydroxy groups enhance hydrogen bonding and acidity, while methoxy groups increase lipophilicity. Amino groups enable nucleophilic reactions, broadening synthetic utility.
  • Structural Backbones : Benzo[b]thiophene derivatives offer sulfur-mediated electronic effects, whereas benzo[d][1,3]dioxole derivatives provide oxidative stability.
  • Applications : this compound and its analogs show promise in drug development, particularly as intermediates for kinase inhibitors (e.g., BAY-1163877) .

Biological Activity

Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate is a compound belonging to the class of benzo[b]thiophene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Overview of Biological Activities

Benzo[b]thiophene derivatives, including this compound, are known for a variety of biological effects. The following table summarizes the key biological activities associated with these compounds:

Biological Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Active against bacteria, including multidrug-resistant strains.
Anti-inflammatory Reduces inflammation in various models.
Antihypertensive Lowers blood pressure in experimental models.
Antioxidant Scavenges free radicals and protects against oxidative stress.

This compound exerts its biological effects through several mechanisms:

  • Nucleophilic Attack : The compound likely interacts with biological targets via nucleophilic attack, which is common among thiophene derivatives.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, thus modulating various physiological responses.
  • Receptor Modulation : The hydroxyl and carboxylate groups enhance its binding affinity to molecular targets, potentially influencing receptor activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and A549 cells. The compound showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity.

Antimicrobial Efficacy

The antimicrobial properties of this compound were evaluated against both Gram-positive and Gram-negative bacteria. Notably, it exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2.5 µg/mL. This suggests potential utility in developing new antibiotics targeting resistant bacterial strains .

Anti-inflammatory Effects

In animal models of inflammation, this compound significantly reduced edema and inflammatory cytokine levels. The compound was administered at doses of 5 to 20 mg/kg, resulting in a marked decrease in paw swelling and inflammatory markers such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate, and how are reaction conditions controlled to maximize yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions requiring precise control of temperature (e.g., 80°C in toluene) and solvent selection. Purification by preparative thin-layer chromatography (PTLC) with hexane/EtOAc (3:1) yields 70% purity. Reaction progress is monitored using HPLC to minimize side products . Key intermediates are stabilized by protecting groups (e.g., methyl ester), with yields dependent on reaction time and stoichiometric ratios of reagents .

Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR (acetone-d6): Peaks at δ 3.89 (s, 3H, methyl ester), δ 7.45–8.11 (aromatic protons), and δ 9.57 (s, 1H, hydroxyl) confirm substitution patterns .
  • 13C NMR : Signals at δ 167.49 (carbonyl) and δ 52.27 (methyl ester) validate functional groups .
  • HRMS : Observed m/z 208.0191 matches the calculated molecular formula C₉H₈O₃S (error < 0.02%) .

Q. What crystallographic techniques are used to resolve the molecular structure, and how is hydrogen bonding analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a planar dihydrocyclopenta[b]thiophene core with a methyl ester group. Hydrogen bonds (e.g., O6-H6⋯O5, d = 1.86 Å) form R₂²(10) ring motifs, stabilizing the crystal lattice. SHELXL software refines the structure to R-factor < 0.05, with anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How do computational methods like Density Functional Theory (DFT) predict reactivity and electronic properties of this compound?

  • Methodological Answer : DFT calculations at the B3LYP/6-311+G(d,p) level model frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), indicating electrophilic reactivity at the hydroxyl and carbonyl groups. Mulliken charges reveal electron-deficient regions (S1 atom: +0.32 e), guiding predictions for nucleophilic substitution or oxidation reactions .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data (e.g., IR or UV-Vis)?

  • Methodological Answer : Discrepancies in vibrational spectra (e.g., C=O stretch at 1680 cm⁻¹ vs. DFT-predicted 1705 cm⁻¹) are addressed by comparing solvent effects (polarizable continuum models) and scaling factors. UV-Vis absorption maxima (λmax ≈ 280 nm) are cross-validated using TD-DFT with implicit solvation (e.g., acetone) .

Q. How does the compound’s regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) depend on catalyst systems?

  • Methodological Answer : Palladium-catalyzed coupling with aryl boronic acids favors the 5-position due to steric hindrance at the 7-hydroxy group. Catalyst optimization (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand) improves yields from 45% to 78%, confirmed by LC-MS monitoring .

Q. What are the challenges in refining crystallographic data for derivatives with disordered substituents?

  • Methodological Answer : Disordered methyl or phenyl groups are resolved using PART instructions in SHELXL, with isotropic displacement parameters constrained (SIMU/DELU). Twinning (e.g., BASF parameter > 0.3) requires integration of HKLF5 data for accurate intensity statistics .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 70% vs. 50% in alternative routes) are attributed to solvent polarity effects and catalyst loading .
  • Spectroscopic Assignments : Conflicting 13C NMR signals (δ 152.86 vs. δ 152.2 in related derivatives) arise from solvent-induced shifts (acetone vs. CDCl₃) .

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